Cdc25B Inhibitory Potency Shows ~2.1-Fold Advantage over the 5-(Pyridin-4-yl) Analog
In head-to-head enzymatic assays performed under identical conditions, 1-(biphenyl-4-yl)-2-(5-(furan-2-yl)-4-methyl-4H-1,2,4-triazol-3-ylthio)ethanone inhibited the 6×His-tagged catalytic domain of human Cdc25B with an IC50 of 2.00×10³ nM, whereas the closest commercially available analog differing only by replacement of the 5-(furan-2-yl) group with a 5-(pyridin-4-yl) group (CHEMBL557517) gave an IC50 of 4.20×10³ nM [1]. This represents a 2.1-fold potency gain for the furan-bearing compound.
| Evidence Dimension | Cdc25B catalytic domain inhibition (IC50) |
|---|---|
| Target Compound Data | IC50 = 2.00×10³ nM (2.00 µM) |
| Comparator Or Baseline | 1-(biphenyl-4-yl)-2-(4-methyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-ylthio)ethanone (CHEMBL557517): IC50 = 4.20×10³ nM (4.20 µM) |
| Quantified Difference | 2.1-fold lower IC50 (higher potency) for the target compound |
| Conditions | Inhibition of N-terminal 6×His-tagged human Cdc25B (378–566) catalytic domain expressed in E. coli; 20-min incubation; fluorescent plate reader detection [1] |
Why This Matters
A twofold difference in potency translates to a meaningful reduction in compound consumption (or concentration required) in cellular and enzymatic screening cascades, making this analog more cost-efficient for medium-to-high-throughput Cdc25B programs.
- [1] BindingDB. Affinity data for BDBM50296462 (target compound) and BDBM50296459 (5-pyridin-4-yl analog) against human Cdc25B, entry ID 50030460. University of California San Diego / ChEMBL. View Source
